(2S,4R)-1-癸基-4-羟基吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid” is a type of amino acid . Amino acids are the building blocks of proteins and play crucial roles in various biological processes .

Synthesis Analysis

While specific synthesis methods for “(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid” are not available, there are methods for synthesizing similar compounds. For instance, a stereoselective approach for the synthesis of (2,4)-methylproline starting from (2)-pyroglutamic acid has been reported .Molecular Structure Analysis

The molecular structure of similar compounds, such as “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid”, has been analyzed . The presence of a hydroxyl group attached to the gamma carbon atom differentiates it from proline .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the incorporation of both (2S,4R)- and (2S,4S)-methylproline into the Trx1P variant of the model protein thioredoxin has been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide” has a molecular weight of 310.39 and is a solid at room temperature .科学研究应用

药物开发

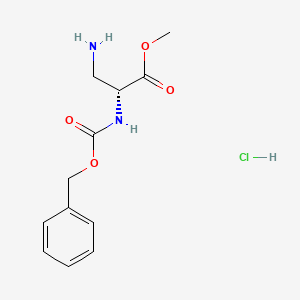

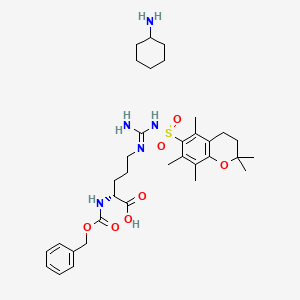

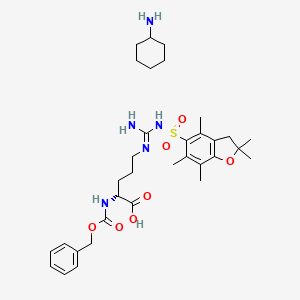

“(2S,4R)-1-癸基-4-羟基吡咯烷-2-羧酸”已被用于设计和合成治疗各种疾病的新型候选药物。该化合物可以作为构建各种多功能吡咯烷的通用支架,从而可以探测生物靶标的配体结合位点 {svg_1}.

微生物细胞工厂

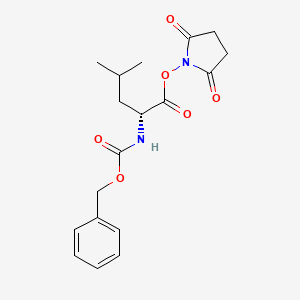

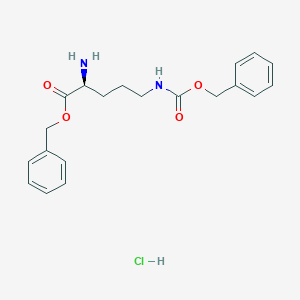

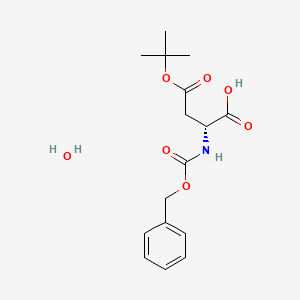

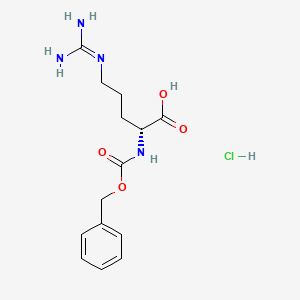

代谢工程的进步已被用于有效构建微生物细胞工厂,从而改善了反式-4-羟基-L-脯氨酸的生物合成途径 {svg_2}。该化合物可以通过微生物的发酵生产来生产 {svg_3}.

氨基酸转运蛋白的抑制剂

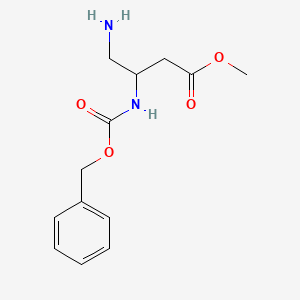

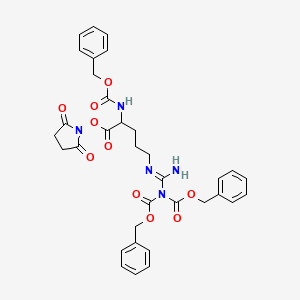

羟基-L-脯氨酸衍生物已被合成并针对SLC1、SLC7和SLC38溶质载体家族的氨基酸转运蛋白进行了功能筛选 {svg_4}。这些类似物作为SLC1家族中性氨基酸转运蛋白SLC1A4和SLC1A5的选择性高亲和力抑制剂 {svg_5}.

神经兴奋性海人草毒素和抗真菌棘白菌素的合成

该化合物是合成神经兴奋性海人草毒素和抗真菌棘白菌素的通用试剂 {svg_6} {svg_7} {svg_8}.

手性配体的合成

“(2S,4R)-1-癸基-4-羟基吡咯烷-2-羧酸”也用于合成用于醛的对映选择性乙基化的手性配体 {svg_9} {svg_10} {svg_11}.

作用机制

While the specific mechanism of action for “(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid” is not known, similar compounds like levoketoconazole, a steroidogenic inhibitor, have been studied. Levoketoconazole reduces morbidity and mortality due to hypercortisolism associated with Cushing’s syndrome .

安全和危害

未来方向

属性

IUPAC Name |

(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-16-12-13(17)11-14(16)15(18)19/h13-14,17H,2-12H2,1H3,(H,18,19)/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCGWWQLHODWNX-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1CC(CC1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703727 |

Source

|

| Record name | (4R)-1-Decyl-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76652-68-1 |

Source

|

| Record name | (4R)-1-Decyl-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612906.png)